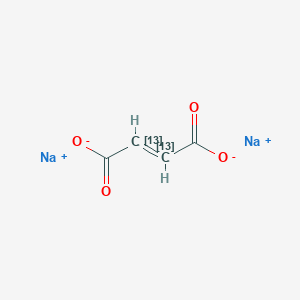
4-(2,3-Dimethylphenyl)phenol
Descripción general
Descripción
4-(2,3-Dimethylphenyl)phenol is a chemical compound with the molecular formula C14H14O . It has a molecular weight of 198.26 . The IUPAC name for this compound is 2’,3’-dimethyl [1,1’-biphenyl]-4-ol .
Synthesis Analysis
The synthesis of phenolic compounds like 4-(2,3-Dimethylphenyl)phenol can be complex and involves several steps . One common method involves the use of Grignard reagents, which are highly reactive and can act as nucleophiles in the mechanism to make alcohols .Molecular Structure Analysis
The molecular structure of 4-(2,3-Dimethylphenyl)phenol can be represented by the InChI code: 1S/C14H14O/c1-10-4-3-5-14(11(10)2)12-6-8-13(15)9-7-12/h3-9,15H,1-2H3 . This structure can also be viewed using Java or Javascript .Chemical Reactions Analysis
Phenolic compounds like 4-(2,3-Dimethylphenyl)phenol are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . They can interact with other food components, such as carbohydrates, proteins, or lipids . The chemical reactions that occur during these interactions can affect the results of measurements .Physical And Chemical Properties Analysis
4-(2,3-Dimethylphenyl)phenol is a solid at room temperature . The storage temperature for this compound is between 2-8°C .Aplicaciones Científicas De Investigación
Drug Synthesis
4-(2,3-Dimethylphenyl)phenol: is utilized in the synthesis of various drugs, particularly those containing imidazole and piperazine moieties . These structures are common in a range of therapeutic agents, including antihistamines, antivirals, and proton pump inhibitors. The compound’s unique structure facilitates the creation of complex drugs that can interact with biological systems in specific ways.
Mecanismo De Acción
The mechanism of action of phenolic compounds can be broadly categorized into four major levels: transcriptional modulation, translational modulation, modulation of enzyme activity, and epigenetic regulation . Each of these levels of mechanism of actions may be modulated independently or in synchrony with each other .
Safety and Hazards
4-(2,3-Dimethylphenyl)phenol is classified as a hazardous substance . It has the hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .
Direcciones Futuras
Phenolic compounds like 4-(2,3-Dimethylphenyl)phenol have potential therapeutic efficacy against various diseases . Therefore, the development of efficient methods for their synthesis, as well as modern and accurate methods for their detection and analysis, will continue to be an important area of research .
Propiedades
IUPAC Name |
4-(2,3-dimethylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-4-3-5-14(11(10)2)12-6-8-13(15)9-7-12/h3-9,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQDIQBJHVYIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600648 | |
| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylphenyl)phenol | |
CAS RN |
1261894-01-2 | |
| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Benzo[1,3]dioxol-5-YL-imidazo[1,2-A]pyridine](/img/structure/B1628560.png)






![Magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B1628573.png)
